molecular formula C14H23NO4 B15223397 rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid

Cat. No.: B15223397
M. Wt: 269.34 g/mol
InChI Key: DCRMSHLCTZMJHG-ZACCUICWSA-N
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Description

Chemical Structure: The compound features a bicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) group at the 3-aza position and an acetic acid substituent at the 8-yl position. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Key Properties:

  • Solubility: Limited solubility in aqueous media due to the hydrophobic Boc group.
  • Reactivity: The Boc group enhances stability during synthesis, while the acetic acid moiety enables conjugation or salt formation .
  • Applications: Used as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11?

InChI Key

DCRMSHLCTZMJHG-ZACCUICWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[32One efficient method utilizes flow microreactor systems, which offer enhanced control over reaction conditions and improved yields compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, in the presence of a base such as triethylamine, under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which provide better heat and mass transfer, leading to higher efficiency and sustainability . The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect amine functionalities during chemical reactions, allowing for selective modifications. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid Bicyclo[3.2.1]octane Boc (3-aza), acetic acid (8-yl) 269.34 Balanced rigidity and reactivity; Boc protection enhances stability
rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid Bicyclo[3.2.0]heptane Carboxylic acid (1-yl) 171.19 Smaller ring system increases strain; reduced steric hindrance
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one Bicyclo[3.2.1]octane Oxo (2-yl), oxygen atom (8-position) 169.21 Oxygen atom alters electronic properties; lactone formation possible
rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride Bicyclo[3.2.1]octane Acetic acid (6-yl), hydrochloride salt 233.72 Stereochemical differences (6-yl vs. 8-yl) affect binding; hydrochloride improves solubility
tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Bicyclo[3.2.1]octane Boc (8-aza), amino (3-yl) 254.35 Endo-configuration increases steric hindrance; amino group enables nucleophilic reactions
Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate Bicyclo[4.2.0]octane Boc (3-aza), oxo (7-yl) 227.26 Larger ring cavity; oxo group introduces polarity

Key Differences and Implications

Core Ring System :

  • Bicyclo[3.2.1]octane (target) offers moderate rigidity compared to bicyclo[3.2.0]heptane (higher strain) or bicyclo[4.2.0]octane (larger cavity) .
  • Oxygen substitution (e.g., 8-oxa derivatives) reduces hydrophobicity but may limit metabolic stability .

Substituent Effects :

  • Boc Group : Enhances stability and protects amines during synthesis, but reduces solubility .
  • Acetic Acid vs. Hydrochloride Salt : The free acid form (target) is less soluble than hydrochloride salts but allows for covalent modifications .
  • Stereochemistry : Substituent positions (6-yl vs. 8-yl) influence receptor binding and spatial interactions .

Analogs with amino groups (e.g., tert-butyl endo-3-amino derivatives) show enhanced reactivity in peptide coupling .

Biological Activity

The compound rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS No. 1290625-69-2) is a member of the azabicyclo family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H23NO4, with a molecular weight of 269.33 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.

Research indicates that compounds with azabicyclo structures often interact with various biological targets, including receptors and enzymes involved in pain and inflammation pathways. For instance:

  • N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : Similar compounds have been shown to inhibit NAAA, which plays a role in degrading palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties. Inhibition of NAAA can prolong the effects of PEA at inflamed sites, enhancing its analgesic efficacy .
  • Kappa Opioid Receptor Antagonism : Related azabicyclo compounds have been studied for their ability to act as kappa opioid receptor antagonists. These interactions can modulate pain perception and may offer therapeutic benefits in managing pain without the side effects associated with traditional opioids .

Structure-Activity Relationship (SAR)

A detailed SAR study is crucial for understanding how modifications to the azabicyclo structure affect biological activity:

CompoundModificationIC50 (µM)Biological Activity
39Base compound0.042NAAA inhibitor
50Ethoxymethyl substitution0.064Enhanced NAAA inhibition
12Cyclohexylurea moiety0.172Kappa receptor antagonist

The data suggests that specific modifications can significantly enhance the potency and selectivity of these compounds against their biological targets .

Case Study 1: Anti-inflammatory Effects

In a preclinical study, a derivative of the azabicyclo family demonstrated significant anti-inflammatory effects in animal models by inhibiting NAAA activity. The results indicated reduced inflammation markers and pain response, suggesting potential applications in chronic pain management .

Case Study 2: Pain Management

Another study evaluated the efficacy of kappa opioid receptor antagonists derived from azabicyclo structures in managing neuropathic pain. The findings revealed that these compounds could effectively reduce pain without the addictive properties associated with mu-opioid agonists .

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